Cas no 2228506-08-7 (3-amino-1-(4-ethoxy-2-methylphenyl)propan-1-one)

3-amino-1-(4-ethoxy-2-methylphenyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-amino-1-(4-ethoxy-2-methylphenyl)propan-1-one
- EN300-1738525
- 2228506-08-7
-
- インチ: 1S/C12H17NO2/c1-3-15-10-4-5-11(9(2)8-10)12(14)6-7-13/h4-5,8H,3,6-7,13H2,1-2H3
- InChIKey: IEMVHYHBZTYWLV-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1C=CC(C(CCN)=O)=C(C)C=1
計算された属性
- せいみつぶんしりょう: 207.125928785g/mol
- どういたいしつりょう: 207.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
3-amino-1-(4-ethoxy-2-methylphenyl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1738525-2.5g |
3-amino-1-(4-ethoxy-2-methylphenyl)propan-1-one |
2228506-08-7 | 2.5g |
$2240.0 | 2023-09-20 | ||
Enamine | EN300-1738525-0.05g |
3-amino-1-(4-ethoxy-2-methylphenyl)propan-1-one |
2228506-08-7 | 0.05g |
$959.0 | 2023-09-20 | ||
Enamine | EN300-1738525-10g |
3-amino-1-(4-ethoxy-2-methylphenyl)propan-1-one |
2228506-08-7 | 10g |
$4914.0 | 2023-09-20 | ||
Enamine | EN300-1738525-5.0g |
3-amino-1-(4-ethoxy-2-methylphenyl)propan-1-one |
2228506-08-7 | 5g |
$3313.0 | 2023-05-26 | ||
Enamine | EN300-1738525-0.25g |
3-amino-1-(4-ethoxy-2-methylphenyl)propan-1-one |
2228506-08-7 | 0.25g |
$1051.0 | 2023-09-20 | ||
Enamine | EN300-1738525-5g |
3-amino-1-(4-ethoxy-2-methylphenyl)propan-1-one |
2228506-08-7 | 5g |
$3313.0 | 2023-09-20 | ||
Enamine | EN300-1738525-10.0g |
3-amino-1-(4-ethoxy-2-methylphenyl)propan-1-one |
2228506-08-7 | 10g |
$4914.0 | 2023-05-26 | ||
Enamine | EN300-1738525-0.1g |
3-amino-1-(4-ethoxy-2-methylphenyl)propan-1-one |
2228506-08-7 | 0.1g |
$1005.0 | 2023-09-20 | ||
Enamine | EN300-1738525-0.5g |
3-amino-1-(4-ethoxy-2-methylphenyl)propan-1-one |
2228506-08-7 | 0.5g |
$1097.0 | 2023-09-20 | ||
Enamine | EN300-1738525-1.0g |
3-amino-1-(4-ethoxy-2-methylphenyl)propan-1-one |
2228506-08-7 | 1g |
$1142.0 | 2023-05-26 |
3-amino-1-(4-ethoxy-2-methylphenyl)propan-1-one 関連文献
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
3-amino-1-(4-ethoxy-2-methylphenyl)propan-1-oneに関する追加情報
Introduction to 3-amino-1-(4-ethoxy-2-methylphenyl)propan-1-one and its CAS No. 2228506-08-7
3-amino-1-(4-ethoxy-2-methylphenyl)propan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 2228506-08-7, is a compound of significant interest in the field of pharmaceutical chemistry and organic synthesis. This molecule, featuring a unique structural arrangement of an amino group, an ethoxy-substituted aromatic ring, and a methyl-substituted phenyl moiety, has garnered attention due to its potential applications in medicinal chemistry and drug development. The precise arrangement of these functional groups imparts distinct chemical properties that make it a valuable intermediate in synthesizing more complex molecules.
The structural framework of 3-amino-1-(4-ethoxy-2-methylphenyl)propan-1-one consists of a propanone backbone modified with an aromatic ring at one end and an amino group at the other. The presence of the ethoxy group on the aromatic ring enhances its solubility in polar solvents while maintaining stability under various reaction conditions. This balance of reactivity and stability makes it an attractive candidate for further functionalization, enabling the synthesis of biologically active compounds.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds with similar structural motifs. The combination of an amino group and aromatic rings is frequently observed in bioactive molecules, suggesting potential interactions with biological targets such as enzymes and receptors. Research has indicated that derivatives of this class may exhibit properties relevant to neurological disorders, inflammation, and metabolic diseases. The specific substitution pattern in 3-amino-1-(4-ethoxy-2-methylphenyl)propan-1-one may influence its binding affinity and selectivity, making it a promising scaffold for drug discovery.
The synthesis of 3-amino-1-(4-ethoxy-2-methylphenyl)propan-1-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, condensation reactions, and reduction processes. Advances in catalytic methods have further refined these synthetic pathways, allowing for more efficient production. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce the aromatic substituents with high precision.
The compound’s chemical properties also make it a useful tool in mechanistic studies and molecular modeling. Its well-defined structure allows researchers to investigate electronic effects, steric hindrance, and solvation interactions. These studies can provide insights into how modifications to the aromatic rings or the propanone backbone affect biological activity. Computational methods such as density functional theory (DFT) have been increasingly used to predict the behavior of such molecules before experimental synthesis.
Recent studies have highlighted the importance of 3-amino-1-(4-ethoxy-2-methylphenyl)propan-1-one as a building block in medicinal chemistry. Researchers have demonstrated its utility in generating libraries of analogs for high-throughput screening (HTS). By systematically varying substituents on the aromatic rings or introducing additional functional groups, scientists can identify novel compounds with enhanced pharmacological profiles. This approach has been particularly effective in identifying leads for treating neurological conditions where precise molecular interactions are critical.
The compound’s stability under various conditions also makes it suitable for industrial applications. Its resistance to degradation under standard storage conditions ensures that it remains viable for long-term projects or large-scale syntheses. Furthermore, its compatibility with common solvents used in pharmaceutical manufacturing allows for seamless integration into existing production processes.
In conclusion, 3-amino-1-(4-ethoxy-2-methylphenyl)propan-1-one (CAS No. 2228506-08-7) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications. Its role as an intermediate in drug development underscores its importance in modern medicinal chemistry research. As synthetic methodologies continue to evolve, compounds like this will remain at the forefront of efforts to discover new therapeutic agents.
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